molecular formula C12H11BrN2O3S2 B2980239 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1705246-29-2

2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2980239
CAS No.: 1705246-29-2
M. Wt: 375.26
InChI Key: XRYXTNMOSNLJIO-UHFFFAOYSA-N
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Description

2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The bromophenyl group is introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry to ensure consistent quality and scalability. The choice of reagents and solvents would also be optimized to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the bromophenyl group can yield a phenyl group.

Scientific Research Applications

2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s binding affinity to certain targets, while the azetidinyl group can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

    Bleomycine: An antineoplastic drug with a thiazole component.

    Tiazofurin: Another antineoplastic drug containing a thiazole ring.

Uniqueness

What sets 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole apart from these similar compounds is its unique combination of functional groups

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXTNMOSNLJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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